molecular formula C21H13F4N5O B608907 4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one CAS No. 635324-72-0

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one

Cat. No.: B608907
CAS No.: 635324-72-0
M. Wt: 427.3626
InChI Key: WQKVVTLTCHDAST-UHFFFAOYSA-N
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Description

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) inhibitors are a class of compounds that play a crucial role in modulating the immune system. CTLA-4 is a protein receptor found on the surface of T cells, which are a type of white blood cell involved in the immune response. CTLA-4 inhibitors work by blocking the inhibitory signals that CTLA-4 sends to T cells, thereby enhancing the immune response against cancer cells. These inhibitors have shown significant promise in cancer immunotherapy, particularly in treating melanoma and other types of cancer .

Mechanism of Action

CTLA-4 is a T-cell co-receptor that has a superior binding affinity with B7 family molecules, including CD80 and CD86 on antigen-presenting cells (APCs) . CTLA-4 binds with B7 co-stimulatory receptors, playing a negative role in the activation of T cells . After T-cell activation, CTLA-4s express and move to the cell membranes, take over B7 from CD28, and suppress T-cell activity .

Biochemical Analysis

Biochemical Properties

The CTLA-4 inhibitor interacts with several biomolecules, including enzymes and proteins. It binds to the CTLA-4 receptor on T cells, preventing CTLA-4 from binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs) . This interaction disrupts the inhibitory signal that CTLA-4 would typically send to the T cell, allowing the T cell to remain active and continue its immune response .

Cellular Effects

The CTLA-4 inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the inhibitory signal of CTLA-4, the CTLA-4 inhibitor allows T cells to remain active, leading to an enhanced immune response .

Molecular Mechanism

The CTLA-4 inhibitor exerts its effects at the molecular level through several mechanisms. It binds to the CTLA-4 receptor on T cells, preventing CTLA-4 from binding to its ligands, CD80 and CD86, on APCs . This binding interaction disrupts the inhibitory signal that CTLA-4 would typically send, allowing the T cell to remain active .

Temporal Effects in Laboratory Settings

The effects of the CTLA-4 inhibitor can change over time in laboratory settings. Studies have shown that the CTLA-4 inhibitor can have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of the CTLA-4 inhibitor can vary with different dosages in animal models. Some studies have observed threshold effects, where the CTLA-4 inhibitor only begins to have an effect after a certain dosage is reached . High doses of the CTLA-4 inhibitor can also lead to toxic or adverse effects .

Metabolic Pathways

The CTLA-4 inhibitor is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The CTLA-4 inhibitor is transported and distributed within cells and tissues in a variety of ways. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of the CTLA-4 inhibitor can have effects on its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CTLA-4 inhibitors typically involves complex organic synthesis techniques. One common approach is the use of artificial intelligence-powered virtual screening to identify potential small molecules that can inhibit CTLA-4. These molecules are then synthesized using standard organic chemistry techniques, such as nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of CTLA-4 inhibitors often involves the use of biotechnological methods to produce monoclonal antibodies. These antibodies are designed to specifically target and inhibit CTLA-4. The production process includes the use of recombinant DNA technology to create cell lines that produce the desired antibodies, followed by purification and formulation processes .

Chemical Reactions Analysis

Types of Reactions

CTLA-4 inhibitors can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of CTLA-4 inhibitors include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions are typically modified versions of the original CTLA-4 inhibitor molecule, with enhanced or altered biological activity .

Comparison with Similar Compounds

CTLA-4 inhibitors are often compared with other immune checkpoint inhibitors, such as programmed cell death protein 1 (PD-1) inhibitors and programmed death-ligand 1 (PD-L1) inhibitors. While all these inhibitors work by modulating the immune response, CTLA-4 inhibitors are unique in their mechanism of action and their specific target on T cells .

Similar Compounds

CTLA-4 inhibitors are unique in their ability to enhance T cell activation by blocking the inhibitory signals from CTLA-4, making them a valuable tool in cancer immunotherapy .

Properties

IUPAC Name

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKVVTLTCHDAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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